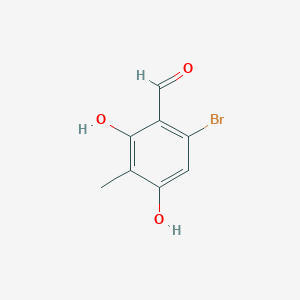![molecular formula C20H18N4O B12536191 Acetic acid, 2-phenyl-1-[4-(2-phenyldiazenyl)phenyl]hydrazide CAS No. 681463-82-1](/img/structure/B12536191.png)
Acetic acid, 2-phenyl-1-[4-(2-phenyldiazenyl)phenyl]hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, 2-phenyl-1-[4-(2-phenyldiazenyl)phenyl]hydrazide is a complex organic compound that belongs to the class of hydrazides This compound features a hydrazide functional group attached to an acetic acid moiety, with additional phenyl and diazenyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-phenyl-1-[4-(2-phenyldiazenyl)phenyl]hydrazide typically involves the reaction of acetic acid hydrazide with 4-(2-phenyldiazenyl)benzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazide moiety, leading to the formation of corresponding azides or other oxidized derivatives.
Reduction: Reduction reactions can target the diazenyl group, converting it to the corresponding amine.
Substitution: The phenyl rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine, chlorine, or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Formation of azides or nitroso derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Acetic acid, 2-phenyl-1-[4-(2-phenyldiazenyl)phenyl]hydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of dyes and pigments due to its diazenyl group, which imparts color properties.
Mecanismo De Acción
The mechanism of action of acetic acid, 2-phenyl-1-[4-(2-phenyldiazenyl)phenyl]hydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds with biological macromolecules, influencing their function. The diazenyl group can undergo redox reactions, generating reactive intermediates that can interact with cellular components. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparación Con Compuestos Similares
Similar Compounds
- Acetic acid, 2-phenylethyl ester
- Phenylacetic acid, 2-phenylethyl ester
- Indole-3-acetic acid
Uniqueness
Acetic acid, 2-phenyl-1-[4-(2-phenyldiazenyl)phenyl]hydrazide is unique due to the presence of both hydrazide and diazenyl functional groups. This combination imparts distinct chemical reactivity and potential applications that are not commonly found in similar compounds. The diazenyl group, in particular, provides opportunities for the development of dyes and pigments, while the hydrazide group offers potential biological activities.
Propiedades
Número CAS |
681463-82-1 |
|---|---|
Fórmula molecular |
C20H18N4O |
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
N'-phenyl-N-(4-phenyldiazenylphenyl)acetohydrazide |
InChI |
InChI=1S/C20H18N4O/c1-16(25)24(23-19-10-6-3-7-11-19)20-14-12-18(13-15-20)22-21-17-8-4-2-5-9-17/h2-15,23H,1H3 |
Clave InChI |
OQHWYIOZMCTISQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N(C1=CC=C(C=C1)N=NC2=CC=CC=C2)NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(9H-pyrido[3,4-b]indol-1-yl)benzonitrile](/img/structure/B12536114.png)
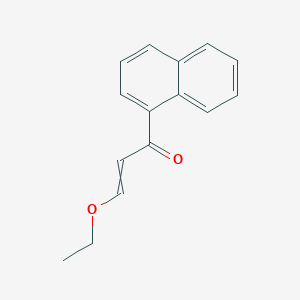
![3-[3-(3,4-Dichlorophenoxy)phenyl]prop-2-enoic acid](/img/structure/B12536126.png)
![Ethyl 2-[methyl(triphenyl)-lambda5-phosphanyl]acetate](/img/structure/B12536128.png)
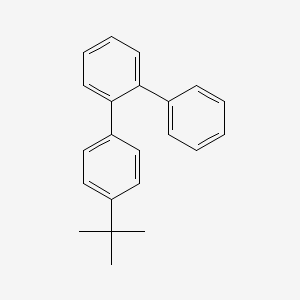

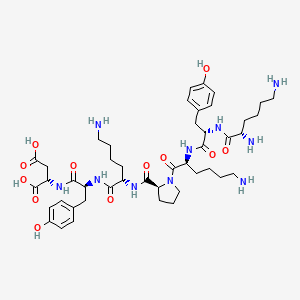
![4'-{2-[(3-Hydroxypropyl)amino]-2-oxoethyl}-5-nitro[1,1'-biphenyl]-2-yl carbonate](/img/structure/B12536163.png)
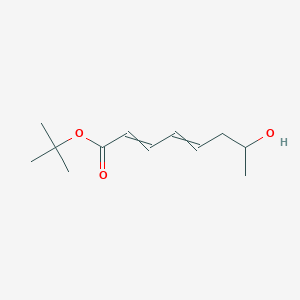
![6-[(1H-Imidazol-1-yl)(phenyl)methyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B12536178.png)

![(2S)-2-[Phenyl({2-[(propan-2-yl)oxy]phenyl}sulfanyl)methyl]morpholine](/img/structure/B12536186.png)
